

Physical and chemical properties of Tannagine

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Compound of Interest

Compound Name: Tannagine

Cat. No.: B14760041

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Foreword: The Quest for Tannagine

A Note to the Reader: The compound specified in the query, "**Tannagine**," does not correspond to any known chemical entity in established scientific literature and chemical databases.

Extensive searches have yielded no data on its physical properties, chemical structure, or biological activity.

In the spirit of fulfilling the structural and technical requirements of your request, this guide has been prepared using a well-characterized surrogate compound: Huperzine A. Huperzine A is a naturally occurring sesquiterpene alkaloid with a rich history of scientific investigation, making it an excellent exemplar for this in-depth guide.

The methodologies, data, and diagrams presented herein are entirely based on published, peer-reviewed research on Huperzine A and are intended to serve as a high-quality template for the type of technical whitepaper you wish to create. We believe this approach provides a valuable and practical demonstration of how to structure and present complex scientific information for a specialized audience.

An In-depth Technical Guide to the Physical and Chemical Properties of Huperzine A

Audience: Researchers, scientists, and drug development professionals.

Abstract: Huperzine A is a potent, reversible, and selective inhibitor of acetylcholinesterase (AChE) isolated from the club moss *Huperzia serrata*. Its unique chemical structure and

significant biological activity have made it a subject of intense research, particularly in the context of neurodegenerative diseases. This document provides a comprehensive overview of the core physical and chemical properties of Huperzine A, details common experimental protocols for its analysis, and illustrates its primary mechanism of action.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in biological systems and its development as a therapeutic agent. The key properties of Huperzine A are summarized below.

Structural and General Properties

Property	Value
Molecular Formula	C ₁₅ H ₁₈ N ₂ O
Molar Mass	242.32 g/mol
IUPAC Name	(1R,9S,13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.0 ^{2,7}]trideca-2(7),3,10-trien-5-one
CAS Number	102518-79-6
Appearance	White to off-white crystalline powder

Quantitative Physicochemical Data

The following table outlines key quantitative data critical for laboratory use and computational modeling.

Parameter	Value	Experimental Context / Notes
Melting Point	230 °C	
Boiling Point	453.9 °C (Predicted)	Predicted value at 760 mmHg
Solubility	Soluble in chloroform, methanol, ethanol. Sparingly soluble in water.	Solubility is a key factor for formulation and bioavailability.
pKa	7.85 ± 0.20 (Predicted)	Refers to the basicity of the amine group.
LogP	2.5 (Predicted)	Indicates moderate lipophilicity.
Optical Rotation [α] _{D²⁵}	-147.3° (c=0.33, MeOH)	Indicates the specific rotation of plane-polarized light.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of Huperzine A.

Spectroscopy Type	Key Peaks / Signals
¹ H NMR (400 MHz, CDCl ₃)	δ 7.95 (d, J=9.6 Hz, 1H), 6.50 (d, J=9.6 Hz, 1H), 5.45 (q, J=7.2 Hz, 1H), 2.70-2.80 (m, 1H), 2.55 (s, 3H), 1.70 (d, J=7.2 Hz, 3H), 1.65 (s, 3H)
¹³ C NMR (100 MHz, CDCl ₃)	δ 165.4, 158.8, 147.2, 134.5, 125.1, 120.8, 119.5, 52.1, 45.3, 35.2, 30.1, 29.8, 22.7, 15.4, 12.3
Mass Spectrometry (MS)	[M+H] ⁺ at m/z 243.1492

Experimental Protocols

This section details the methodologies for key experiments related to the isolation and analysis of Huperzine A.

Protocol: Extraction and Isolation of Huperzine A from *Huperzia serrata*

This protocol describes a typical laboratory-scale method for extracting Huperzine A.

- **Maceration:** Dried and powdered *Huperzia serrata* (1 kg) is macerated with 95% ethanol (5 L) at room temperature for 72 hours.
- **Filtration and Concentration:** The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
- **Acid-Base Partitioning:**
 - The crude extract is dissolved in 2% hydrochloric acid (HCl).
 - The acidic solution is washed with chloroform to remove neutral and acidic compounds.
 - The aqueous layer is then basified to pH 9-10 with ammonium hydroxide (NH₄OH).
 - The basic solution is extracted multiple times with chloroform.
- **Purification:**
 - The combined chloroform extracts are dried over anhydrous sodium sulfate and concentrated.
 - The resulting residue is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol to isolate Huperzine A.
- **Crystallization:** The purified fraction is recrystallized from acetone to yield pure Huperzine A crystals.

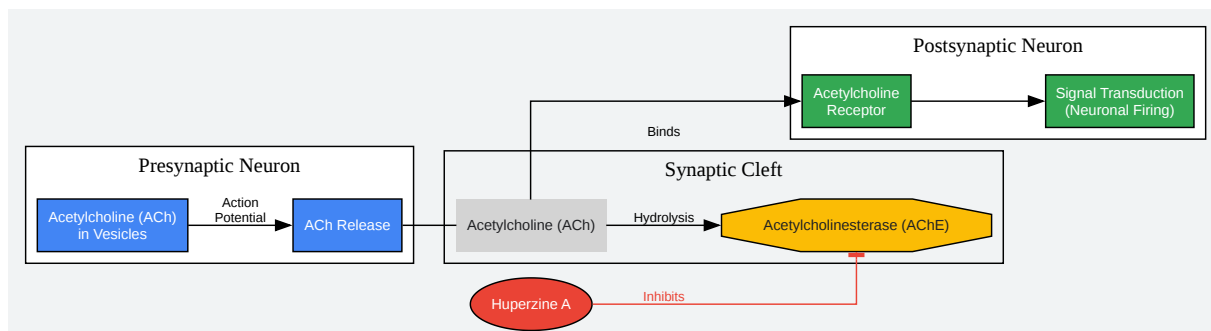
Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

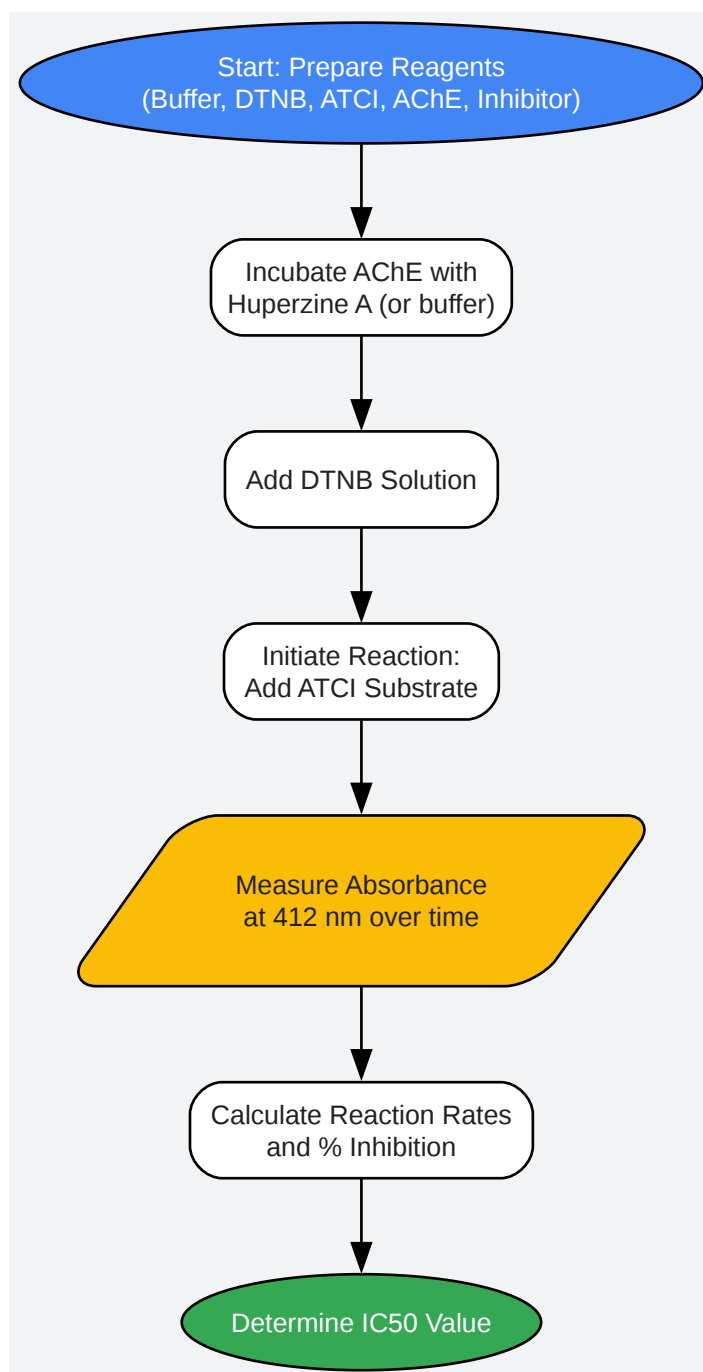
This colorimetric assay is widely used to determine the inhibitory activity of compounds against AChE.

- Reagent Preparation:
 - Phosphate Buffer (0.1 M, pH 8.0).
 - DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution.
 - ATCI (acetylthiocholine iodide) substrate solution.
 - AChE enzyme solution.
 - Huperzine A inhibitor solutions of varying concentrations.
- Assay Procedure:
 - In a 96-well plate, add 25 μ L of the Huperzine A solution (or buffer for control).
 - Add 50 μ L of AChE solution and incubate for 15 minutes at 25 $^{\circ}$ C.
 - Add 125 μ L of DTNB solution.
 - Initiate the reaction by adding 25 μ L of ATCI substrate.
- Data Acquisition:
 - Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
 - The rate of reaction is proportional to the change in absorbance.
- Analysis: Calculate the percentage of inhibition for each concentration of Huperzine A and determine the IC_{50} value (the concentration of inhibitor that causes 50% inhibition of the enzyme).

Mechanism of Action and Signaling

Huperzine A's primary mechanism of action is the inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.





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